Magnesium perchlorate dihydrate

Vue d'ensemble

Description

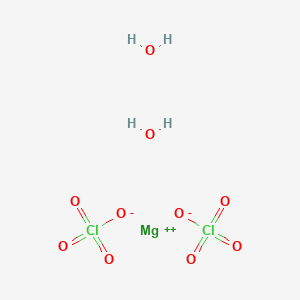

Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O) is a hydrated form of magnesium perchlorate, a powerful oxidizing agent and desiccant. Its theoretical molecular formula is H₂Cl₂MgO₉, with a molecular weight of 241.22 g/mol. The compound typically appears as white crystals or powder and is highly soluble in water. The anhydrous form melts at 185–190°C, while the hexahydrate melts at 95–100°C . Magnesium perchlorate hydrates are deliquescent and widely used in gas drying due to their exceptional hygroscopicity, particularly in analytical chemistry and environmental monitoring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium perchlorate dihydrate can be synthesized through the reaction of magnesium hydroxide with perchloric acid. The reaction is as follows:

Mg(OH)2+2HClO4→Mg(ClO4)2+2H2O

This reaction typically occurs under controlled conditions to ensure the complete reaction of the reactants and the formation of the desired product.

Industrial Production Methods

On an industrial scale, this compound is produced by reacting magnesium carbonate or magnesium hydroxide with perchloric acid. The reaction is carried out in large reactors, and the resulting solution is then crystallized to obtain the dihydrate form. The crystallization process involves cooling the solution to precipitate the this compound crystals, which are then filtered and dried.

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium perchlorate dihydrate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can react with various organic and inorganic substances, often resulting in the release of oxygen and the formation of corresponding chlorides.

Common Reagents and Conditions

Common reagents that react with this compound include reducing agents such as organic compounds (e.g., alcohols, aldehydes) and inorganic compounds (e.g., sulfides, phosphides). These reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reactants used. Generally, the reactions result in the formation of magnesium chloride and the oxidized form of the reactant. For example, the reaction with ethanol would produce magnesium chloride and acetaldehyde.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Magnesium perchlorate dihydrate is a white crystalline solid that is highly soluble in water. Its key properties include:

- Molecular Formula :

- Molar Mass : Approximately 241.22 g/mol

- Density : 2.60 g/cm³ (anhydrous)

- pH : Approximately 8.2 in a 50 g/L solution at 25 °C

- Solubility : Soluble in water (500 g/L) .

2.1. Drying Agent

One of the primary applications of this compound is as a drying agent in laboratory settings. It effectively removes moisture from gases and solvents, making it invaluable for various analytical techniques. Its drying capacity surpasses that of traditional agents like phosphorus pentoxide, as it does not become sticky upon moisture absorption and can be reused after regeneration .

2.2. Elemental Analysis

This compound is widely used in elemental analysis, particularly in the preparation of samples for spectroscopy and chromatography. It serves to ensure that moisture does not interfere with the accuracy of measurements . For instance, it has been utilized to enhance the reliability of CO₂ measurements by minimizing errors introduced by moisture .

2.3. Oxidizing Agent

In chemical synthesis, this compound acts as a potent oxidizing agent. This property is exploited in various reactions where controlled oxidation is required, such as in organic synthesis and pyrotechnics .

3.1. Soil Moisture Studies

Research has demonstrated that this compound can be used to study soil moisture levels due to its hygroscopic nature. It aids in the assessment of water retention capabilities of different soil types, which is crucial for agricultural practices and environmental monitoring .

3.2. Wastewater Treatment

In wastewater treatment processes, this compound has been investigated for its potential to remove contaminants through adsorption mechanisms. Its effectiveness in binding with various pollutants makes it a candidate for further research in environmental remediation technologies .

Case Studies

Mécanisme D'action

The primary mechanism of action of magnesium perchlorate dihydrate is its ability to act as an oxidizing agent. It releases oxygen when heated or when it reacts with reducing agents. This release of oxygen can support combustion and other oxidative processes. The molecular targets and pathways involved in its action are primarily related to its interaction with other chemical species, leading to the transfer of oxygen atoms and the formation of new compounds.

Comparaison Avec Des Composés Similaires

Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O)

- Hydration State and Stability : The hexahydrate contains six water molecules, compared to two in the dihydrate. It exhibits a lower density (1.98 g/cm³ vs. ~2.21 g/cm³ for anhydrous) and melts at 95–100°C .

- Thermal Decomposition : Upon heating, Mg(ClO₄)₂·6H₂O decomposes in two stages: first to MgO·Mg(ClO₄)₂ (below 165°C) and then to MgO, Cl₂, and O₂ (above 165°C) .

- Applications : While less efficient than the anhydrous form at high temperatures, the hexahydrate is preferred in low-temperature applications (e.g., 0°C) due to its porous structure .

| Property | Mg(ClO₄)₂·2H₂O | Mg(ClO₄)₂·6H₂O |

|---|---|---|

| Molecular Weight (g/mol) | 241.22 | 361.93 |

| Melting Point (°C) | N/A | 95–100 |

| Density (g/cm³) | ~2.21* | 1.98 |

| Decomposition Products | MgO, Cl₂, O₂ | MgO, Cl₂, O₂ |

*Density inferred from anhydrous form .

Calcium Perchlorate Tetrahydrate (Ca(ClO₄)₂·4H₂O)

- Hydration and Solubility : Calcium perchlorate tetrahydrate has lower solubility in water compared to magnesium perchlorate hydrates. Phase equilibria studies at 273.15–233.15 K show that Mg(ClO₄)₂ forms stable solutions with MgCl₂, whereas Ca(ClO₄)₂ systems precipitate at lower temperatures .

- Thermal Stability : Calcium perchlorate decomposes at higher temperatures than magnesium perchlorate, making it less suitable for rapid desiccation but useful in high-heat environments .

Barium Perchlorate (Ba(ClO₄)₂)

- Desiccant Efficiency : Barium perchlorate is less efficient than magnesium perchlorate (comparable to anhydrous CaCl₂) but easier to regenerate via heating (140–400°C) without physical degradation .

- Safety : Both compounds are oxidizers, but barium perchlorate poses fewer regeneration hazards compared to magnesium perchlorate, which risks explosion if contaminated with organics .

Sodium Perchlorate Monohydrate (NaClO₄·H₂O)

- Hygroscopicity: Sodium perchlorate monohydrate is less hygroscopic than magnesium perchlorate hydrates, limiting its use in precision drying applications .

- Thermal Properties : Decomposes at ~482°C, significantly higher than magnesium perchlorate dihydrate, but its lower reactivity makes it safer for general laboratory use .

Magnesium Chloride Hydrates (MgCl₂·nH₂O)

- Deliquescence : Magnesium chloride hexahydrate (MgCl₂·6H₂O) and dihydrate (MgCl₂·2H₂O) are more deliquescent than magnesium perchlorate hydrates but lack oxidizing properties .

- Applications : Used in de-icing and dust suppression, contrasting with magnesium perchlorate’s niche in analytical chemistry .

Key Research Findings

- Thermal Behavior : Doping magnesium into hydrazinium perchlorate hemihydrate (N₂H₅ClO₄·0.5H₂O) lowers its decomposition temperature from 263°C to 222°C, highlighting magnesium’s role in altering thermal stability .

- Phase Equilibria : Mg(ClO₄)₂·6H₂O remains stable in ternary systems (Mg(ClO₄)₂ + MgCl₂ + H₂O) at subzero temperatures, unlike calcium analogs .

- Safety Profile : All perchlorates share hazards (e.g., H272: oxidizer), but magnesium perchlorate’s high reactivity necessitates stringent handling protocols .

Activité Biologique

Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O) is an inorganic compound that has garnered attention for its potential biological activities and effects. This article synthesizes various research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is classified as a strong oxidizing agent and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. Its chemical structure consists of magnesium ions coordinated with perchlorate ions, which can influence its reactivity and biological interactions.

- Molecular Formula : Mg(ClO₄)₂·2H₂O

- Molecular Weight : 223.206 g/mol

- Toxicity : Considered potentially toxic, particularly in high concentrations, which can lead to various health issues such as respiratory distress and electrolyte imbalances due to hypermagnesemia .

1. Endocrine Disruption

Research has indicated that perchlorates, including magnesium perchlorate, may disrupt thyroid function by inhibiting iodine uptake. This disruption can lead to hypothyroidism or goiter in susceptible organisms. A study demonstrated that prolonged exposure to chlorate compounds resulted in thyroid dysfunction in rats, suggesting a similar risk for magnesium perchlorate .

2. Cytotoxicity and Genotoxicity

Studies have explored the cytotoxic effects of magnesium perchlorate on various cell lines. For instance, exposure to high concentrations has been linked to increased oxidative stress markers and DNA damage in human cell cultures. The mechanisms underlying these effects are thought to involve the generation of reactive oxygen species (ROS) .

3. Impact on Organ Systems

The compound has been shown to affect multiple organ systems:

- Nervous System : Elevated magnesium levels can lead to neurological symptoms such as confusion and lethargy.

- Cardiovascular System : Hypermagnesemia may cause hypotension and cardiac arrest in severe cases .

- Reproductive System : Animal studies indicated potential adverse effects on fetal development when pregnant subjects were exposed to high doses of magnesium perchlorate .

Case Study 1: Thyroid Function in Rats

A study involving female rats exposed to magnesium perchlorate demonstrated significant alterations in thyroid hormone levels. The results indicated that higher doses led to a marked decrease in T3 and T4 levels, correlating with increased instances of thyroid enlargement (goiter) .

Case Study 2: Cytotoxic Effects on Human Cell Lines

In vitro studies assessed the cytotoxicity of magnesium perchlorate on human lung epithelial cells. Results showed a dose-dependent increase in cell death and oxidative stress markers, suggesting that even low concentrations could pose risks for respiratory health .

Data Tables

Q & A

Q. Basic: What laboratory methods are recommended for synthesizing magnesium perchlorate dihydrate?

Methodological Answer:

this compound is synthesized via two primary routes:

Acid-Base Reaction : React magnesium hydroxide (Mg(OH)₂) or magnesium carbonate (MgCO₃) with perchloric acid (HClO₄) under controlled stoichiometric conditions. The reaction is:

Crystallization at room temperature yields the dihydrate form .

Double Displacement : Mix sodium perchlorate (NaClO₄) with magnesium sulfate (MgSO₄) in aqueous solution, followed by fractional crystallization to isolate this compound .

Key Considerations : Monitor pH and temperature to avoid over-dehydration or unintended byproducts.

Q. Basic: How can researchers validate the purity and hydration state of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss upon heating to 150°C. A 10–12% mass loss corresponds to the dihydrate form .

- X-Ray Diffraction (XRD) : Compare diffraction patterns with reference data (e.g., ICDD PDF-00-034-0421) to confirm crystallinity and phase purity .

- Ion Chromatography : Verify perchlorate anion (ClO₄⁻) concentration and rule out contaminants like sulfate or chloride .

Q. Advanced: How do hydration states influence the thermodynamic stability and reactivity of magnesium perchlorate?

Methodological Answer:

Hydration states (e.g., hexahydrate vs. dihydrate) significantly alter stability:

- Thermodynamic Stability : The dihydrate form is metastable. Studies using differential scanning calorimetry (DSC) show its decomposition onset at 150°C, compared to 80–100°C for higher hydrates .

- Reactivity : Anhydrous Mg(ClO₄)₂ is a stronger oxidizer due to higher ClO₄⁻ mobility. Hydration reduces oxidative reactivity but enhances hygroscopicity, making the dihydrate preferable for controlled dehydration applications .

Data Contradiction Note : Solubility in methanol (83 g/100 mL for dihydrate) contradicts older literature; validate via Karl Fischer titration for water content .

Q. Advanced: What decomposition pathways occur during thermal treatment of this compound?

Methodological Answer:

Under controlled heating (50–300°C), the following steps occur:

Dehydration : Loss of 2 H₂O molecules at 100–150°C, forming anhydrous Mg(ClO₄)₂ .

Oxidative Decomposition : At 250°C, catalytic decomposition yields magnesium chloride (MgCl₂) and oxygen:

Catalysts : Trace MnO₂ accelerates decomposition .

Safety Note : Use inert atmospheres to mitigate explosive oxygen release .

Q. Advanced: How can researchers resolve discrepancies in solubility data for this compound in organic solvents?

Methodological Answer:

Reported solubility variations (e.g., 45–83 g/100 mL in methanol) arise from hydration-state impurities or solvent water content. To standardize

Pre-Dry Solvents : Use molecular sieves or anhydrous salts (e.g., CaCl₂).

Control Hydration : Store samples in desiccators with silica gel.

Validate via FTIR : Detect residual water peaks (3400 cm⁻¹) in solvent-solute mixtures .

Q. Safety: What protocols are critical for handling this compound in oxidative environments?

Methodological Answer:

- Storage : Keep in airtight containers with desiccants to prevent unintended hydration .

- Reaction Design : Avoid contact with reducers (e.g., organics, sulfides) to prevent violent redox reactions .

- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) and rinse with copious water .

GHS Classification :

- H272: Oxidizer (enhances combustion)

- H315: Causes skin irritation .

Propriétés

IUPAC Name |

magnesium;diperchlorate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg.2H2O/c2*2-1(3,4)5;;;/h2*(H,2,3,4,5);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDSHRXTMQDWGK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4MgO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18716-62-6 | |

| Record name | Magnesium perchlorate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.